N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine
Description
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3/c1-9-11-4-2-3-5-12(11)15(23-22-9)21-10-6-7-14(17)13(8-10)16(18,19)20/h2-8H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWVTHWGOFZZCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable phthalazine derivative under controlled conditions . The reaction is usually carried out in a non-chlorinated organic solvent at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazines.
Scientific Research Applications
Pharmaceutical Development
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine has been identified as a potential therapeutic agent due to its inhibitory effects on specific enzymes involved in disease pathways. For instance, it has been linked to the inhibition of Raf kinase, an enzyme implicated in cancer progression and angiogenesis. This suggests its potential use in developing cancer therapeutics aimed at controlling tumor growth and related disorders .
Trifluoromethyl Group Significance
The trifluoromethyl group present in the compound enhances its pharmacological properties. Compounds containing this group are known for their increased lipophilicity and metabolic stability, making them valuable in drug design. The introduction of trifluoromethyl groups can significantly improve the potency and selectivity of pharmaceutical agents, thus expanding their therapeutic applications .
Material Science
In materials science, compounds like this compound are being explored for their potential use in developing advanced materials with unique properties, such as enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups can lead to materials that exhibit better performance in harsh environments .
Case Study 1: Inhibition of Raf Kinase
A study documented the synthesis and evaluation of various derivatives of this compound, highlighting its effectiveness as a Raf kinase inhibitor. The results indicated that modifications to the compound could enhance its inhibitory activity, paving the way for more potent cancer therapies .
Case Study 2: Trifluoromethylation Reactions
Research has shown that compounds containing the trifluoromethyl group can undergo radical trifluoromethylation reactions, which are crucial in synthesizing complex organic molecules. This reaction pathway has been explored for creating new pharmaceuticals that leverage the unique properties imparted by the trifluoromethyl group .
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, altering their activity and leading to various biological effects . The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues within Phthalazine Derivatives
Several phthalazine-based analogues share structural similarities with the target compound:
- N-(4-Chlorophenyl)-4-methylphthalazin-1-amine (14b): This compound lacks the 3-trifluoromethyl group on the phenyl ring. It was synthesized via refluxing 1-chloro-4-methylphthalazine with 4-chloroaniline in butanol.
- 4-(Bromomethyl)-N-(4-chlorophenyl)phthalazin-1-amine (15) : Bromination of the 4-methyl group in 14b introduces a reactive site for further functionalization. This intermediate enables the synthesis of derivatives like 16a-d , where the bromomethyl group is replaced with substituted anilines (e.g., m-chloroaniline, m-anisidine) .
Compounds with Shared Substituted Phenyl Group
The 4-chloro-3-(trifluoromethyl)phenyl moiety is critical for bioactivity in diverse scaffolds:
- N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU): A urea derivative with the same substituted phenyl group demonstrated potent anticancer activity against non-small cell lung cancer (NSCLC) cells. Unlike the phthalazine core, the urea linkage in CTPPU facilitates hydrogen bonding with cellular targets, suggesting divergent mechanisms of action .
- 7-Chloro-N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine : A quinazoline derivative with a halogenated phenyl group showed structural similarity but exhibited distinct electronic properties due to the nitro group and fluorine substitution .
Heterocyclic Derivatives with Similar Substituents
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine : This thiazole derivative shares a chloro-substituted aromatic ring but features a fluorophenyl-thiazole core. It displayed antibacterial activity, highlighting the role of heterocycle choice in biological targeting .
- 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines : These oxadiazine derivatives, synthesized via dehydrosulfurization, incorporate a trichloromethyl group and chlorophenyl substituent. Their rigid oxadiazine ring contrasts with the planar phthalazine system, affecting conformational flexibility .
Comparative Data Table
Key Findings and Implications
- Structural Impact : The 4-chloro-3-(trifluoromethyl)phenyl group enhances lipophilicity and electronic effects, improving target binding in both phthalazine and urea derivatives.
- Heterocycle Choice : Phthalazines offer planar rigidity, while thiazoles and oxadiazines provide conformational diversity, influencing bioavailability and target selectivity.
- Synthetic Flexibility : Bromination at the 4-methyl position (e.g., compound 15) allows modular derivatization, enabling rapid exploration of structure-activity relationships .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine, also known by its CAS number 670270-22-1, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including relevant data tables, research findings, and case studies.
- Molecular Formula : C16H11ClF3N3
- Molecular Weight : 345.72 g/mol
- CAS Number : 670270-22-1
- Enzyme Inhibition : The compound has been identified as an inhibitor of Raf kinase, a key player in the MAPK/ERK signaling pathway, which is often dysregulated in cancer. Inhibition of this pathway can lead to reduced cell proliferation and survival in tumor cells .
- Anti-cancer Activity : The compound's structure suggests it may interact with various cellular targets, making it a candidate for further investigation in oncology. It has shown promise in preclinical studies for its efficacy against certain cancer types where angiogenesis and hyper-proliferation are involved .
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes key findings from in vitro studies:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Inhibition of cell growth |
| MCF7 (Breast Cancer) | 3.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |
In Vivo Studies
In vivo studies have further corroborated the anti-tumor effects observed in vitro. For instance, animal models treated with the compound showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
Case Studies
- Case Study 1 : A phase II clinical trial evaluated the effectiveness of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects .
- Case Study 2 : Another study focused on diabetic peripheral neuropathic pain revealed that the compound could modulate pain pathways through its action on specific receptors, suggesting broader therapeutic applications beyond oncology .
Safety Profile
The safety profile of this compound was assessed in early-phase clinical trials. Common adverse effects included mild gastrointestinal disturbances and transient liver enzyme elevations, which were reversible upon discontinuation of the drug .
Q & A
Basic: What are the standard synthetic routes for N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine, and how are key intermediates characterized?
The synthesis involves sequential coupling and substitution reactions. Key steps include:
- Core formation : Condensation of phthalazine precursors with 4-chloro-3-(trifluoromethyl)aniline under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Characterization : Intermediates are validated via 1H/13C NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and HRMS (mass error < 2 ppm). UV-Vis spectroscopy (λmax ~270 nm) confirms π-π* transitions in the aromatic system .
Advanced: How can researchers optimize reaction yields when introducing the trifluoromethyl group?
- Fluorination agents : Use ClCF₃ with CuI catalysis (yield increase from 60% to 85%).
- Reactor design : Continuous flow systems (residence time: 30 min, 70°C) enhance mixing and thermal control compared to batch reactors .
- Kinetic monitoring : In-situ FTIR tracks CF₃ group incorporation, terminating reactions at >90% conversion to minimize byproducts.
Basic: What analytical techniques confirm the compound’s structure and purity?
Advanced: How to resolve conflicting bioactivity reports across cellular models?
- Comparative uptake studies : Radiolabeled analogs (e.g., ¹⁴C-labeled compound) quantify intracellular concentrations in resistant vs. sensitive cell lines .
- CRISPR isogenic models : Generate knockouts of efflux transporters (e.g., ABCB1) to isolate target effects.
- Meta-analysis : Normalize data against common controls (e.g., staurosporine IC₅₀) to reconcile EC₅₀ discrepancies .
Basic: What safety protocols are required for handling this compound?
- PPE : N95 respirators and nitrile gloves in fume hoods.
- First aid :
Advanced: How does the -CF₃ group enhance kinase binding?
- Computational validation :
- MD simulations : AMBER force field shows -CF₃ forms hydrophobic contacts (ΔS = +15 kcal/mol·K).
- FEP+ calculations : Predict ΔΔG = -2.3 kcal/mol vs. non-fluorinated analogs.
- Experimental validation : ITC confirms Kd = 12 nM (±1.5 nM) for EGFR kinase .
Basic: What solvent systems optimize recrystallization?
- Mixed solvents : Ethyl acetate/hexanes (3:7 v/v) at 4°C yields Form III crystals.
- Co-solvent addition : 5% DMF increases polymorphic yield to 72% (DSC: Tm = 184°C, ΔH = 120 J/g) .
Advanced: How to differentiate target engagement from epigenetic effects?
- CETSA : Shift in thermal denaturation curves (ΔTm = +4.2°C) confirms direct binding.
- Time-course RNA-seq : Primary targets show differential expression within 6h; epigenetic changes emerge after 24h.
- Dose matrices : Combine with EZH2 inhibitors (e.g., GSK126) to isolate pathway-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
